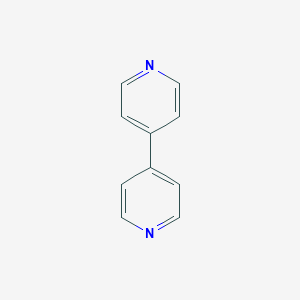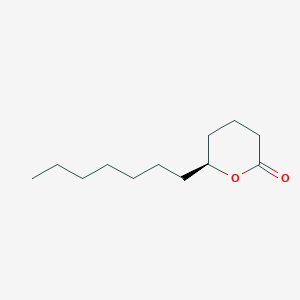
(6S)-6-Heptyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-Heptyltetrahydro-2H-pyran-2-one, commonly known as sulcatone, is a natural compound that belongs to the class of lactones. It is found in the secretions of several animal species, including rabbits, beavers, and muskrats. Sulcatone has a unique odor that is described as musky, woody, and sweet. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including fragrance and pharmaceutical industries.
Aplicaciones Científicas De Investigación
Sulcatone has been extensively studied for its potential applications in various fields, including fragrance and pharmaceutical industries. In the fragrance industry, sulcatone is used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone has been found to exhibit several biological activities, including antimicrobial, antifungal, and antitumor properties. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Mecanismo De Acción
The mechanism of action of sulcatone is not well understood. However, studies have suggested that sulcatone may exert its biological activities by interacting with specific receptors in the body. For example, sulcatone has been found to bind to the androgen receptor, which is involved in the development and maintenance of male sexual characteristics. This interaction may explain the musky odor of sulcatone, which is similar to the odor of male pheromones.
Efectos Bioquímicos Y Fisiológicos
Sulcatone has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that sulcatone has antimicrobial and antifungal properties against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. In addition, sulcatone has been found to inhibit the growth of several cancer cell lines, including breast cancer and leukemia cells. These properties make sulcatone a potential candidate for the development of new drugs to treat various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulcatone has several advantages for lab experiments, including its high yield, low cost, and environmentally friendly nature. In addition, sulcatone can be easily synthesized using biological methods, which do not require the use of hazardous chemicals. However, sulcatone has some limitations for lab experiments, including its low solubility in water, which may limit its applications in aqueous environments.
Direcciones Futuras
Sulcatone has several potential future directions, including its application in the fragrance and pharmaceutical industries. In the fragrance industry, sulcatone can be used as a key ingredient in several perfumes and colognes due to its unique musky odor. In the pharmaceutical industry, sulcatone can be used as a potential candidate for the development of new drugs to treat various diseases, including cancer and infectious diseases. In addition, future studies can explore the mechanism of action of sulcatone and its potential interactions with specific receptors in the body.
Métodos De Síntesis
Sulcatone can be synthesized using different methods, including chemical synthesis and biological synthesis. The chemical synthesis of sulcatone involves the reaction of heptanal with an acid catalyst to form the desired compound. However, this method is not preferred due to its low yield and high cost. On the other hand, biological synthesis involves the use of microorganisms, including bacteria and fungi, to produce sulcatone. This method is preferred due to its high yield, low cost, and environmentally friendly nature.
Propiedades
Número CAS |
108943-47-1 |
|---|---|
Nombre del producto |
(6S)-6-Heptyltetrahydro-2H-pyran-2-one |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
(6S)-6-heptyloxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 |
Clave InChI |
QRPLZGZHJABGRS-NSHDSACASA-N |
SMILES isomérico |
CCCCCCC[C@H]1CCCC(=O)O1 |
SMILES |
CCCCCCCC1CCCC(=O)O1 |
SMILES canónico |
CCCCCCCC1CCCC(=O)O1 |
Pureza |
95% min. |
Sinónimos |
Delta - 6S - Dodecalactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



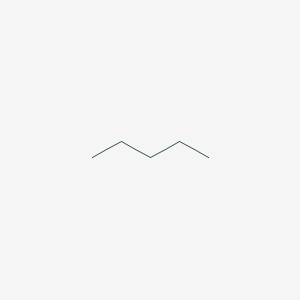
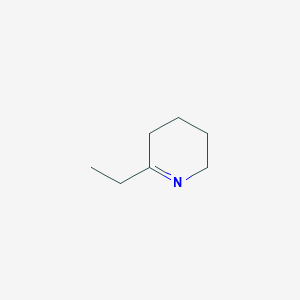
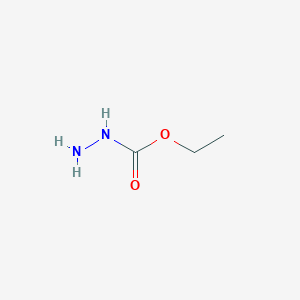
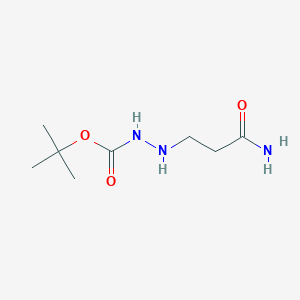
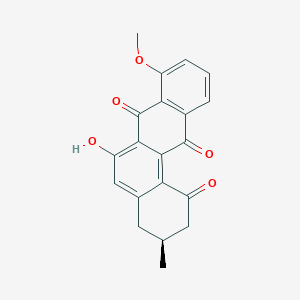
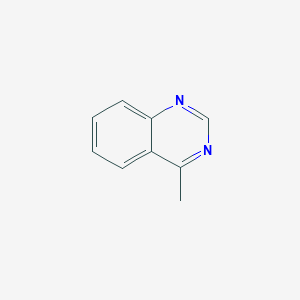
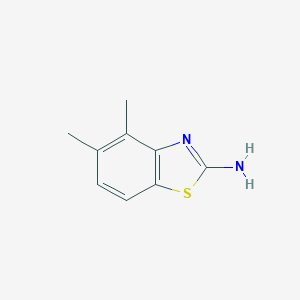
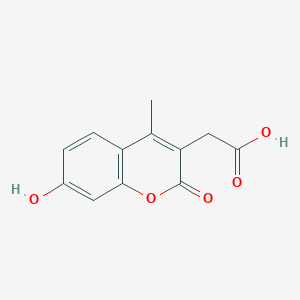
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
